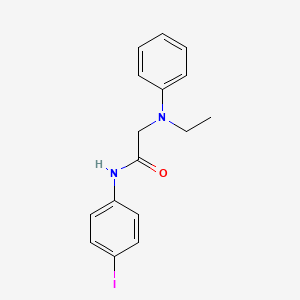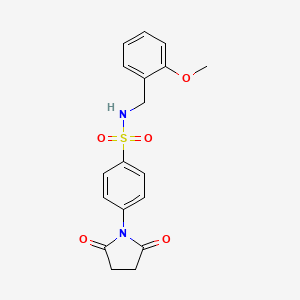![molecular formula C14H23NO2 B5209786 2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)
2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMBAE and has been synthesized using various methods. DMBAE has been found to have significant biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
DMBAE has been found to bind to proteins and enzymes, altering their function and activity. It has been shown to inhibit the activity of certain enzymes, making it a valuable tool in enzyme assays. DMBAE has also been found to bind to proteins involved in cancer and neurodegenerative diseases, making it a potential drug candidate for these diseases.
Biochemical and Physiological Effects
DMBAE has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, alter protein-protein interactions, and bind to proteins involved in cancer and neurodegenerative diseases. DMBAE has also been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMBAE has several advantages for lab experiments. It is easy to synthesize and has high purity, making it a valuable tool for researchers. DMBAE has also been found to have low toxicity, making it safe for use in lab experiments. However, DMBAE has some limitations, including its limited solubility in aqueous solutions and its potential to bind to proteins non-specifically.
Zukünftige Richtungen
For the use of DMBAE in scientific research include the study of protein-protein interactions, the development of new drugs for cancer and neurodegenerative diseases, and the study of oxidative stress-related diseases.
Synthesemethoden
DMBAE can be synthesized using various methods, including the reaction between 3,5-dimethylphenol and 1,4-dibromobutane followed by the reaction with diethanolamine. Another method involves the reaction between 3,5-dimethylphenol and 1,4-dibromo-2-butene followed by the reaction with diethanolamine. These methods have been found to be effective in producing DMBAE with high purity.
Wissenschaftliche Forschungsanwendungen
DMBAE has been widely used in scientific research due to its unique properties. It has been found to have significant effects on various biological processes, making it a valuable tool for researchers in various fields. DMBAE has been used in the study of protein-protein interactions, enzyme assays, and drug discovery. It has also been used in the study of cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-9-13(2)11-14(10-12)17-8-4-3-5-15-6-7-16/h9-11,15-16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWCHGTUQBQESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-Dimethylphenoxy)butylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5209726.png)
![5-({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoyl}amino)isophthalic acid](/img/structure/B5209736.png)
![1-[(5-bromo-2-thienyl)carbonyl]azepane](/img/structure/B5209741.png)
![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)

methanol](/img/structure/B5209776.png)


![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)